molecular formula C17H13F3N2O3 B13686443 Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate

Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate

Cat. No.: B13686443
M. Wt: 350.29 g/mol
InChI Key: JITNANSTDIAYOO-UHFFFAOYSA-N
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Description

Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by methylation and introduction of the trifluoromethoxyphenyl group . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

IUPAC Name

methyl 3-methyl-7-[4-(trifluoromethoxy)phenyl]benzimidazole-5-carboxylate

InChI

InChI=1S/C17H13F3N2O3/c1-22-9-21-15-13(7-11(8-14(15)22)16(23)24-2)10-3-5-12(6-4-10)25-17(18,19)20/h3-9H,1-2H3

InChI Key

JITNANSTDIAYOO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C=C(C=C21)C(=O)OC)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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